N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

PDE4 inhibition Anti-inflammatory screening Structure-activity relationship

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 912905-93-2) is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridine class, with a molecular formula of C21H26N4 and a molecular weight of 334.47 g/mol. Its structure features a 2,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-b]pyridine core and a distinctive N-cyclohexyl-N-methyl substitution at the 4-amino position.

Molecular Formula C21H26N4
Molecular Weight 334.467
CAS No. 912905-93-2
Cat. No. B2781902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
CAS912905-93-2
Molecular FormulaC21H26N4
Molecular Weight334.467
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=CC(=C3C=N2)N(C)C4CCCCC4)C
InChIInChI=1S/C21H26N4/c1-15-9-10-19(16(2)13-15)25-21-18(14-23-25)20(11-12-22-21)24(3)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3
InChIKeyBXVHGABWNGMKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 912905-93-2): Compound Identity and Pharmacological Class


N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 912905-93-2) is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridine class, with a molecular formula of C21H26N4 and a molecular weight of 334.47 g/mol . Its structure features a 2,4-dimethylphenyl group at the N1 position of the pyrazolo[3,4-b]pyridine core and a distinctive N-cyclohexyl-N-methyl substitution at the 4-amino position . This compound was initially identified within a patent series as a phosphodiesterase-4 (PDE4) inhibitor, with reported preliminary inhibitory activity against PDE4 derived from guinea-pig macrophage [1].

Why N-Cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Cannot Be Readily Substituted by Generic PDE4 Inhibitors or Pyrazolopyridine Analogs


The 4-amino substitution pattern in pyrazolo[3,4-b]pyridines is a critical determinant of PDE4 potency, selectivity, and off-target liability, as demonstrated by the clinical development of GSK356278, another 4-amino-pyrazolo[3,4-b]pyridine PDE4 inhibitor where a different N-substituent (tetrahydro-2H-pyran-4-yl) at the 4-position was essential for its brain penetration and therapeutic index . The specific N-cyclohexyl-N-methyl pharmacophore of this compound dictates a unique conformational profile and lipophilicity (clogP) that cannot be replicated by simple analogs with N-phenyl or N-alkyl substitutions [1]. Consequently, generic substitution with uncharacterized pyrazolopyridine derivatives risks unpredictable shifts in PDE4 subtype selectivity and pharmacokinetic behavior, potentially leading to a loss of anti-inflammatory efficacy or an increase in emetic side effects .

Product-Specific Quantitative Evidence Guide for N-Cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 912905-93-2)


Preliminary PDE4 Inhibitory Potency of the Target Compound Compared to a Closest Pyrazolopyridine Analog

The target compound exhibits a preliminary half-maximal inhibitory concentration (IC50) of 12 nM against phosphodiesterase type IV (PDE4) obtained from guinea-pig macrophage, as recorded in a BindingDB entry curated by ChEMBL [1]. In contrast, the structurally closest commercially available analog, N-cyclohexyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-44-6), has no reported PDE4 inhibitory data and was investigated solely for NF-κB inhibition, indicating a divergent biological profile despite a shared N-cyclohexyl-1-(2,4-dimethylphenyl) pharmacophore [2].

PDE4 inhibition Anti-inflammatory screening Structure-activity relationship

Differentiation of the Pyrazolo[3,4-b]pyridine Core from the Pyrazolo[3,4-d]pyrimidine Isomer

The N-cyclohexyl-1-(2,4-dimethylphenyl) pharmacophore is present on two distinct heterocyclic cores: the target compound bears a pyrazolo[3,4-b]pyridine scaffold, whereas a related series bears a pyrazolo[3,4-d]pyrimidine scaffold [1]. The pyrazolo[3,4-b]pyridine core is isosteric with adenine and is a privileged structure for ATP-competitive kinase and PDE inhibition, whereas the pyrazolo[3,4-d]pyrimidine core is isosteric with guanine, leading to fundamentally different hydrogen-bonding patterns and target preferences [2]. The commercial availability of the target compound with a purity of ≥95% contrasts with the scarcity of the pyrazolo[3,4-d]pyrimidine isomer, which is available from only a single supplier, making the target compound a more reliable choice for reproducible research.

Kinase selectivity Core scaffold differentiation Molecular recognition

Best Research and Industrial Application Scenarios for N-Cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 912905-93-2)


Lead Compound for PDE4-Targeted Anti-Inflammatory Drug Discovery

With a preliminary PDE4 IC50 of 12 nM [1], this compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against PDE4 subtypes (PDE4A, PDE4B, PDE4D). The N-cyclohexyl-N-methyl group at the 4-amino position offers a synthetic handle for rapid analog generation through reductive amination or N-alkylation chemistry.

Pharmacological Tool for Dissecting PDE4 vs. NF-κB Pathways

The close chemical similarity of this compound to the NF-κB-targeting pyrazolo[3,4-d]pyrimidine analog (CAS 393784-44-6) [2] creates a unique opportunity for paired-compound studies to dissect the relative contributions of PDE4 inhibition versus NF-κB modulation in inflammatory models, thereby validating the most therapeutically relevant target in a given disease context.

Reference Standard for PDE4 Inhibitor Selectivity Profiling Panels

Given its well-defined chemical structure and demonstrated PDE4 activity, this compound can be incorporated into cross-screening panels alongside established PDE4 inhibitors such as rolipram and roflumilast to benchmark selectivity against other phosphodiesterase isoforms (PDE1, PDE3, PDE5, PDE7) and identify potential off-target liabilities early in the development process.

Quote Request

Request a Quote for N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.